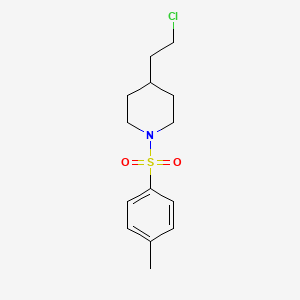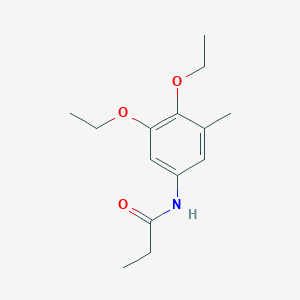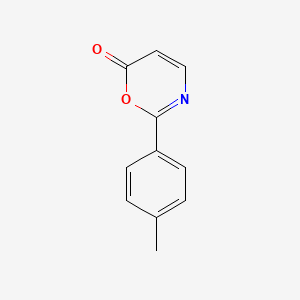
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a 4-methylbenzene-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine typically involves the reaction of piperidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Catalysts: None required, but bases like sodium hydroxide or potassium carbonate are used
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or acetonitrile; temperatures around 25-60°C.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; solvents like dichloromethane; temperatures around 0-25°C.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like tetrahydrofuran; temperatures around 0-25°C.
Major Products
Substitution: Corresponding substituted piperidine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfide derivatives.
Applications De Recherche Scientifique
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chloroethyl)-1-(4-methylphenylsulfonyl)piperidine
- 4-(2-Chloroethyl)-1-(4-methylbenzenesulfonyl)pyrrolidine
- 4-(2-Chloroethyl)-1-(4-methylbenzenesulfonyl)morpholine
Uniqueness
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propriétés
| 93172-02-2 | |
Formule moléculaire |
C14H20ClNO2S |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H20ClNO2S/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16/h2-5,13H,6-11H2,1H3 |
Clé InChI |
HSTVNUZBGXDPKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)

![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)


